REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]([C:7]1([CH3:20])[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1)=[O:6])[CH3:3]>O1CCOCC1>[CH2:2]([O:4][C:5]([C:7]1([CH3:20])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:6])[CH3:3]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is treated with aqueous solution of sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
It is again concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is treated with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate solvent
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
to get the crude residue which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (silica gel 230-400 mesh, methanol:dichloromethane:ammonium hydroxide 14:85:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CCNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |